molecular formula C10H7ClFNS B13363524 5-(Chloromethyl)-2-(4-fluorophenyl)thiazole

5-(Chloromethyl)-2-(4-fluorophenyl)thiazole

Cat. No.: B13363524
M. Wt: 227.69 g/mol
InChI Key: YKZNZVBMVWWMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-(4-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 5-position and a 4-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(4-fluorophenyl)thiazole typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The final step involves the chloromethylation of the thiazole ring using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazoles.

Scientific Research Applications

5-(Chloromethyl)-2-(4-fluorophenyl)thiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound is utilized in the development of advanced materials such as polymers and liquid crystals.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-phenylthiazole: Lacks the fluorine substituent, resulting in different chemical and biological properties.

    5-(Bromomethyl)-2-(4-fluorophenyl)thiazole: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and applications.

    2-(4-Fluorophenyl)thiazole:

Uniqueness

5-(Chloromethyl)-2-(4-fluorophenyl)thiazole is unique due to the presence of both the chloromethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H7ClFNS

Molecular Weight

227.69 g/mol

IUPAC Name

5-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C10H7ClFNS/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2

InChI Key

YKZNZVBMVWWMHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)CCl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.